2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid
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Overview
Description
“2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid” is a chemical compound with the molecular formula C14H11ClFNO4S . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes . Another study reported the synthesis of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), in a methanolic medium .Molecular Structure Analysis
The molecular structure of “2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid” consists of a sulfonylamino group attached to a 4-chloro-2-fluorophenyl group and an acetic acid group . The molecular weight of this compound is 343.76 .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid” are not available, similar compounds have been studied. For instance, Schiff base ligands, which are derived from the condensation reaction of aldehydes and primary amines, are known to coordinate to metal atoms in different ways under different reaction conditions .Scientific Research Applications
Pharmaceutical Research
2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid: is used in the synthesis of various pharmaceutical compounds. Its sulfonylamino group can act as a bioisostere, replacing functional groups in drug molecules to improve their metabolic stability or alter their pharmacokinetic properties . This modification can lead to the development of new medications with enhanced efficacy and safety profiles.
Future Directions
properties
IUPAC Name |
2-[(4-chloro-2-fluorophenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO4S/c9-5-1-2-7(6(10)3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBGHPCXQDGQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid |
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